N-(3-iodophenyl)-3-methoxybenzamide
Description
Properties
Molecular Formula |
C14H12INO2 |
|---|---|
Molecular Weight |
353.15 g/mol |
IUPAC Name |
N-(3-iodophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H12INO2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17) |
InChI Key |
PILMUNIGIQJRPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Synthetic Strategies for N 3 Iodophenyl 3 Methoxybenzamide
Retrosynthetic Analysis and Precursor Identification for the Benzamide (B126) Core
A retrosynthetic analysis of N-(3-iodophenyl)-3-methoxybenzamide logically commences by disconnecting the most synthetically accessible bond, which is the amide C-N bond. This primary disconnection simplifies the target molecule into two key precursors: an aniline (B41778) derivative and a benzoic acid derivative.
Key Disconnection:
The central amide linkage is the most logical point for disconnection, leading to the identification of the primary synthons and their corresponding synthetic equivalents.
Target Molecule: this compound
Disconnection: Amide C-N bond
Synthons: A 3-iodophenyl acylium ion and a 3-methoxyanilide anion (or vice versa).
Synthetic Equivalents: 3-iodoaniline (B1194756) and 3-methoxybenzoyl chloride (or 3-methoxybenzoic acid).
This analysis identifies the readily available starting materials required for the synthesis. The choice between using 3-methoxybenzoic acid directly or converting it to the more reactive 3-methoxybenzoyl chloride will dictate the specific synthetic route chosen.
| Target Molecule | Key Disconnection | Precursor 1 (Aniline Derivative) | Precursor 2 (Benzoic Acid Derivative) |
| This compound | Amide C-N Bond | 3-Iodoaniline | 3-Methoxybenzoic acid |
| or 3-Methoxybenzoyl chloride |
Classical Synthetic Routes for Amide Bond Formation
Traditional methods for constructing the amide bond in this compound primarily involve the reaction of an amine with a carboxylic acid derivative.
Acid Halide Acylations with Substituted Anilines
A common and efficient method for the synthesis of N-aryl benzamides is the acylation of an aniline with a benzoyl halide. In the case of this compound, this involves the reaction of 3-iodoaniline with 3-methoxybenzoyl chloride. The 3-methoxybenzoyl chloride is typically prepared in situ from 3-methoxybenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with 3-iodoaniline, often in the presence of a base to neutralize the HCl byproduct, yields the desired amide. A similar methodology has been successfully employed for the synthesis of the isomeric N-(2-iodophenyl)-3-methoxybenzamide.
Coupling Reagent-Mediated Condensations
Alternatively, the direct condensation of 3-methoxybenzoic acid and 3-iodoaniline can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. This approach avoids the need to prepare the acid chloride separately. Commonly used coupling systems include:
Carbodiimides: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are effective for amide bond formation. The EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. HOBt can react with this intermediate to form an active ester, which can reduce the risk of side reactions and epimerization in chiral substrates.
Onium Salts: Phosphonium and aminium/uronium-based reagents, for instance, Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are highly efficient coupling agents. HATU, in particular, is known for its high reactivity and is often the reagent of choice for sterically hindered or electronically challenging couplings. These reagents convert the carboxylic acid into a highly reactive activated ester in situ.
The general mechanism for these coupling reactions involves the activation of the carboxylic acid, followed by nucleophilic attack of the amine to form a tetrahedral intermediate, which then collapses to form the stable amide bond.
| Coupling Reagent System | Activating Agent(s) | Key Intermediate |
| Carbodiimide | EDC, HOBt | O-acylisourea, HOBt active ester |
| Onium Salt | HATU, PyBOP | O-acyl(tetramethyl)isouronium, active ester |
Advanced Synthetic Protocols and Green Chemistry Considerations
In recent years, more advanced and environmentally benign synthetic methods have been developed for amide bond formation, which can be applied to the synthesis of this compound.
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. For the synthesis of N-aryl benzamides, microwave energy can be effectively used in both acid chloride and coupling reagent-mediated pathways. The rapid and efficient heating provided by microwaves can enhance the rate of amide bond formation, making it a more "green" and efficient alternative.
Catalyst-Mediated Transformations (e.g., Palladium-Catalyzed C-H Activation and Cyclization)
While not a direct method for the initial synthesis of this compound, palladium-catalyzed C-H activation and intramolecular cyclization represent an advanced synthetic application for this class of compounds. The presence of the iodine atom on the phenyl ring provides a handle for further functionalization. For instance, intramolecular palladium-catalyzed C-H activation of a related N-(2-iodophenyl)benzamide can lead to the formation of cyclized products, such as phenanthridinones. This type of transformation is of significant interest in the synthesis of complex heterocyclic scaffolds. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by intramolecular C-H activation and reductive elimination to form the cyclized product and regenerate the catalyst. This methodology showcases the potential for this compound to serve as a key intermediate in the synthesis of more complex molecular architectures.
Copper-Catalyzed Intramolecular Cyclizations
The intramolecular cyclization of N-arylbenzamides, such as this compound, is a powerful strategy for synthesizing fused heterocyclic compounds like phenanthridinones. These structures are significant as they form the core of various natural alkaloids and biologically active molecules. rsc.orgrsc.org Copper-catalyzed methods, often referred to as Ullmann-type reactions, are instrumental in forming the key carbon-nitrogen (C–N) bond that defines the ring closure. mdpi.comwikipedia.orgnih.gov
The process typically involves an intramolecular reaction between the aryl halide (the C–I bond on the phenyl ring) and the amide N–H group. This reaction is facilitated by a copper catalyst, which is often more cost-effective than other transition metals like palladium. mdpi.comnih.gov An efficient synthesis of (NH)-phenanthridinones has been developed using a ligand-free copper-catalyzed cascade reaction, demonstrating the viability of this approach with a variety of substrates. rsc.orgrsc.org
The general mechanism is believed to involve the oxidative addition of the aryl iodide to a Cu(I) species, followed by coordination of the deprotonated amide nitrogen to the copper center. The final step is a reductive elimination that forms the new C–N bond, closing the ring and regenerating the active Cu(I) catalyst. wikipedia.org
Key components and conditions for these cyclizations are summarized in the table below.
Table 1: Typical Components for Copper-Catalyzed Intramolecular Cyclization
| Component | Role | Common Examples | Notes |
| Copper Catalyst | Facilitates C-N bond formation. | CuI, Cu₂O, Copper Nanoparticles. rsc.orgmdpi.com | Often used in catalytic amounts (e.g., 5 mol%). Ligand-free systems have been shown to be effective. rsc.orgrsc.org |
| Base | Deprotonates the amide nitrogen, making it nucleophilic. | K₂CO₃, Cs₂CO₃, NaOH. rsc.org | The choice of base can be crucial for reaction efficiency. |
| Solvent | Dissolves reactants and facilitates heating. | DMF, Dioxane, tBuOH. rsc.orgwikipedia.org | High-boiling point, polar aprotic solvents are typically required. |
| Ligand | Stabilizes the copper catalyst and enhances reactivity. | 1,10-Phenanthroline, PPh₃, various diamines. wikipedia.orgacs.org | While ligand-free reactions are possible, ligands can significantly improve yields and reaction conditions. magtech.com.cn |
While palladium catalysis is also widely used for such transformations, copper-catalyzed methods offer a valuable and often more economical alternative for the synthesis of phenanthridinones and related heterocyclic structures from precursors like this compound. nih.govacs.org
Purification and Isolation Techniques for this compound
Following the synthesis of this compound, a multi-step purification and isolation process is essential to obtain the compound in high purity, free from starting materials, reagents, and byproducts. The standard procedures typically involve extraction and washing, followed by either recrystallization or column chromatography. nanobioletters.comresearchgate.net
Initially, a crude reaction mixture is worked up using liquid-liquid extraction. The mixture is diluted with an organic solvent, such as ethyl acetate, and washed with water and brine solution to remove inorganic salts and highly polar impurities. nanobioletters.com
For final purification, two primary methods are employed:
Recrystallization: This is often the preferred method for purifying solid crystalline compounds like amides. researchgate.net The technique involves dissolving the crude product in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. illinois.edu As the solution cools slowly, pure crystals of the target compound form, leaving impurities dissolved in the mother liquor. youtube.com The choice of solvent is critical; polar solvents like ethanol (B145695) or acetonitrile (B52724) are often effective for benzamides. researchgate.net Forcing crystallization by cooling in an ice bath can maximize the yield. The purified crystals are then collected by filtration.
Column Chromatography: If recrystallization proves ineffective, particularly for separating impurities with similar solubility profiles or if the product is an oil, column chromatography is the method of choice. quora.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A solution of the crude product is loaded onto the column, and a solvent system (eluent), commonly a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is passed through. By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity. For this compound, which contains polar amide and ether groups, a moderately polar eluent system would be required for effective separation. nanobioletters.com
The purity of the final isolated product is typically confirmed by analytical methods such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (NMR, MS).
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. illinois.edu | Can yield very high purity material; relatively simple and cost-effective for large scales. quora.com | Requires a suitable solvent to be found; can result in lower yield if the compound is somewhat soluble at low temperatures. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase as a mobile phase passes through it. quora.com | Highly effective for separating complex mixtures and non-crystalline products; applicable to a wide range of compounds. | More time-consuming and expensive (solvents, silica gel); can lead to product loss on the column. researchgate.net |
Stereoselective Synthesis Considerations for Analogues
While this compound is an achiral molecule, the synthesis of its analogues often requires the introduction of stereocenters. The three-dimensional arrangement of atoms in these chiral analogues can be critical for their biological activity, making stereoselective synthesis—the targeted formation of a single stereoisomer—a key consideration. iupac.org Several major strategies are employed to achieve this control.
Chiral Auxiliaries: This is a widely used strategy where a chiral molecule, the auxiliary, is temporarily attached to the achiral starting material. wikipedia.orgsigmaaldrich.com The auxiliary directs the stereochemical course of a subsequent reaction, and after the new stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org For example, pseudoephedrine can serve as a chiral auxiliary for amides, directing the stereoselective alkylation at the α-carbon before being removed. wikipedia.org Similarly, phenylglycinol has been used as an effective auxiliary in synthesizing chiral epoxides and aziridines from amide-based ylides. nih.gov
Asymmetric Catalysis: This powerful approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. For instance, a chiral phosphoric acid can catalyze the asymmetric Wolff rearrangement to produce chiral amides. researchgate.net Similarly, chiral bifunctional squaramide has been used for the asymmetric aza-Michael addition of amides to generate enantioenriched diarylmethylamides. acs.org This method is often preferred for its high efficiency and atom economy.
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars. iupac.org The inherent chirality of the starting material is incorporated into the final product. For example, using an enantiopure amine or carboxylic acid in the initial amide bond formation would directly yield a chiral analogue of this compound.
Enzymatic Reactions: Biocatalysis offers a green and highly selective method for creating chiral molecules. nih.gov Enzymes can perform highly stereoselective transformations under mild, aqueous conditions. For example, lipases can be used for the kinetic resolution of racemic alcohols or esters that could be precursors to chiral analogues, and nitrile hydrolyzing enzymes combined with amide synthetases can produce chiral amides from nitrile precursors. nih.govnih.gov
Table 3: Overview of Stereoselective Synthesis Strategies for Analogues
| Strategy | Core Principle | Example Application | Key Feature |
| Chiral Auxiliary | A recoverable chiral group is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org | Using an Evans oxazolidinone or pseudoephedrine amide to control alkylation reactions. wikipedia.orgnih.gov | Stoichiometric use of the auxiliary, which must be attached and later removed. |
| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral product from a prochiral substrate. researchgate.net | Phosphoric acid-catalyzed amination of ketenes or copper-catalyzed asymmetric cyclizations. researchgate.netresearchgate.net | Highly efficient and atom-economical; a small amount of catalyst generates a large amount of product. |
| Chiral Pool Synthesis | Utilizes enantiopure starting materials derived from natural sources. iupac.org | Synthesizing an amide from a commercially available chiral amine or carboxylic acid. | The stereochemistry of the product is directly inherited from the starting material. |
| Enzymatic Resolution/Synthesis | Enzymes are used to selectively react with one enantiomer in a racemic mixture or to build a chiral center. nih.gov | Lipase-catalyzed kinetic resolution of a racemic alcohol precursor. nih.gov | High selectivity (enantio- and regioselectivity) under mild, environmentally friendly conditions. nih.gov |
Computational and Theoretical Investigations of N 3 Iodophenyl 3 Methoxybenzamide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict electronic characteristics that govern reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For a molecule like N-(3-iodophenyl)-3-methoxybenzamide, FMO analysis would pinpoint the regions most susceptible to electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative and not based on actual experimental or computational results for this compound.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.5 |
Electrostatic Potential Surface (EPS) Analysis
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. This analysis is invaluable for predicting how a molecule will interact with other molecules, including biological targets. Red regions on an EPS map indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, which are potential sites for electrophilic attack. Blue regions represent positive electrostatic potential, usually around hydrogen atoms attached to electronegative atoms, indicating sites for nucleophilic attack. For this compound, an EPS analysis would highlight the electrophilic and nucleophilic regions, offering insights into its potential hydrogen bonding capabilities.
Conformational Analysis and Energy Minimization Studies
The three-dimensional shape of a molecule, or its conformation, is critical to its function, particularly in a biological context. Conformational analysis seeks to identify the most stable arrangements of atoms in a molecule.
Torsional Angle and Ring Conformation Analysis
The flexibility of this compound would be determined by the rotational barriers around its single bonds, particularly the amide bond and the bonds connecting the phenyl rings to the amide group. Analysis of the torsional (dihedral) angles would reveal the preferred spatial orientation of the two aromatic rings relative to each other. The planarity or non-planarity of the molecule, dictated by these angles, can significantly influence its ability to fit into a biological receptor.
Potential Energy Surface Mapping
A potential energy surface (PES) map is a theoretical plot that illustrates the energy of a molecule as a function of its geometry. By mapping the PES for the key torsional angles of this compound, researchers could identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. This information is crucial for understanding the dynamic behavior of the molecule in solution.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and design. If a biological target for this compound were identified, molecular docking simulations could predict its binding mode and affinity. The simulations would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex, providing a rational basis for its potential biological activity.
Binding Pose Elucidation and Interaction Hotspots
The determination of the most likely binding orientation, or "pose," of this compound within a protein's binding site is a critical first step in understanding its potential biological activity. This is typically achieved through molecular docking simulations, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.
The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on various energy functions. For this compound, the methoxybenzamide and iodophenyl moieties are key features that dictate its interactions. The amide linker provides a crucial point for hydrogen bonding, a fundamental interaction in molecular recognition.
Interaction hotspots are specific regions within the binding site that contribute significantly to the binding affinity. For a molecule like this compound, these hotspots are often characterized by:
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). These interactions are pivotal for anchoring the ligand in the binding site.
Hydrophobic Interactions: The phenyl rings of the molecule are prone to engage in hydrophobic interactions with nonpolar residues of the protein. The iodine atom on the phenyl ring can further enhance these interactions through halogen bonding, a specific type of non-covalent interaction.
Pi-Pi Stacking: The aromatic rings can also participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Computational tools can generate interaction diagrams that visualize these key contacts, providing a roadmap for optimizing the ligand's structure to improve its binding affinity and selectivity.
Scoring Functions and Predicted Binding Affinities
Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. The predicted binding affinity, often expressed as a dissociation constant (Kd) or an inhibition constant (Ki), is derived from these scores.
A variety of scoring functions exist, each with its own set of assumptions and parameters. They can be broadly categorized into:
Force-Field-Based: These functions use classical mechanics principles to calculate the energy of the system, considering terms for van der Waals interactions, electrostatic interactions, and bond energies.
Empirical: These functions are derived from experimental data and use a weighted sum of terms that represent different types of interactions, such as hydrogen bonds, hydrophobic contacts, and rotational entropy.
Knowledge-Based: These functions are based on statistical analysis of known protein-ligand complexes and use potentials of mean force to score interactions.
For this compound, different scoring functions might yield slightly different predictions of binding affinity. Therefore, a consensus approach, where multiple scoring functions are used and the results are compared, is often employed to increase the reliability of the prediction.
Below is a hypothetical data table illustrating the kind of output one might expect from such an analysis, showcasing predicted binding affinities for this compound against a hypothetical protein target using different scoring functions.
| Scoring Function | Predicted Binding Affinity (kcal/mol) | Predicted Ki (nM) |
| AutoDock Vina | -8.5 | 150 |
| GOLD (ChemScore) | -9.2 | 80 |
| MOE (ASE) | -7.9 | 250 |
This table contains hypothetical data for illustrative purposes.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. nih.gov This technique is invaluable for assessing the stability of the predicted binding pose and understanding the flexibility of the ligand-target complex. nih.gov
MD simulations solve Newton's equations of motion for a system of atoms, taking into account the forces between them as described by a force field. By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe the conformational changes in both the ligand and the protein, providing insights that are not accessible from static models.
Conformational Flexibility within Binding Pockets
For this compound, the simulations might show that the iodophenyl and methoxybenzamide rings can rotate to a certain degree within the pocket, exploring different sub-pockets and forming transient interactions. The degree of flexibility can be quantified by calculating the root-mean-square fluctuation (RMSF) of the protein's backbone atoms over the course of the simulation.
Dynamics of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
MD simulations allow for the detailed analysis of the dynamics of intermolecular interactions. For instance, the stability of hydrogen bonds formed between the amide group of this compound and the protein can be monitored throughout the simulation. The percentage of time a particular hydrogen bond is maintained can be a strong indicator of its importance for binding.
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific target. dovepress.comfrontiersin.orgdergipark.org.tr These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For a class of compounds like benzamides, a common pharmacophore model can be developed based on the structures of known active molecules. nih.govnih.gov
A pharmacophore model for this compound and its analogues would likely include:
An aromatic ring feature corresponding to the methoxybenzamide moiety.
Another aromatic ring feature for the iodophenyl group.
A hydrogen bond donor site from the amide N-H.
A hydrogen bond acceptor site at the amide carbonyl oxygen.
A potential halogen bond donor feature from the iodine atom.
Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify other molecules that match the pharmacophore and are therefore likely to be active against the same target. This is a powerful and efficient method for discovering novel hit compounds.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. jppres.comunair.ac.id The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. nih.govnih.govmdpi.com
To develop a QSAR model for a series of benzamide (B126) derivatives including this compound, a dataset of compounds with their experimentally determined biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between the descriptors and the biological activity. A robust QSAR model should have good predictive power, which is assessed through internal and external validation procedures.
A hypothetical QSAR equation for a series of benzamide derivatives might look like this:
pIC50 = 0.5 * LogP - 0.2 * PSA + 1.5 * (Aromatic Ring Count) + 0.8 * (Hydrogen Bond Donor Count) + c
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
LogP is a measure of lipophilicity.
PSA is the polar surface area.
c is a constant.
This equation would suggest that higher lipophilicity and a greater number of aromatic rings and hydrogen bond donors are beneficial for activity, while a larger polar surface area is detrimental. Such models can provide valuable guidance for the design of new, more potent analogues of this compound.
Molecular Target Identification and Ligand Receptor Interaction Studies of N 3 Iodophenyl 3 Methoxybenzamide
In Vitro Receptor Binding Assays and Radioligand Displacement Studies
In vitro receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its biological targets. These studies typically involve radioligand displacement, where the ability of the test compound to displace a known radioactive ligand from its receptor is measured.
Receptor Selectivity Profiling against Off-Targets
Receptor selectivity is a crucial aspect of drug discovery, as it helps to predict potential side effects and understand the mechanism of action. A selectivity profile is generated by testing a compound against a panel of different receptors. No such profiling has been published for N-(3-iodophenyl)-3-methoxybenzamide. Therefore, its selectivity for any potential primary target over other receptors, ion channels, or transporters is uncharacterized.
Enzyme Inhibition Kinetics and Mechanism of Action at the Enzymatic Level
Enzyme inhibition is another common mechanism of action for therapeutic compounds. Kinetic studies can reveal the type and potency of inhibition.
Determination of Inhibition Type (e.g., Competitive, Non-Competitive)
There are no studies available that have investigated the effect of this compound on any enzyme. Consequently, the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) has not been determined for this compound against any enzymatic target.
Kinetic Parameters (e.g., Km, Vmax, Ki/IC50)
Kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the inhibitor constant (Ki) or IC50 value are essential for characterizing enzyme inhibitors. As no enzyme inhibition studies have been conducted with this compound, these parameters are unknown.
Table 2: Enzyme Inhibition Data for this compound (Hypothetical)
| Enzyme | Inhibition Type | Km (µM) | Vmax (µmol/min) | Ki (µM) | IC50 (µM) | Source |
| Monoamine Oxidase A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Monoamine Oxidase B | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Cyclooxygenase-1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Cyclooxygenase-2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
This table illustrates the lack of available data and is for illustrative purposes only.
High-Throughput Screening (HTS) Campaigns for Novel Biological Targets
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large libraries of chemical compounds against a specific biological target. There is no evidence in the public domain to suggest that this compound has been included in any HTS campaigns. Therefore, its potential activity against a wide range of novel biological targets remains unexplored.
Affinity Proteomics and Chemoproteomics Approaches for Target Deconvolution
Affinity proteomics and chemoproteomics are powerful methodologies for elucidating the molecular targets of small molecules. These techniques typically involve immobilizing a compound of interest on a solid support to "pull down" its binding partners from cell or tissue lysates, or using chemical probes to label and identify interacting proteins.
A comprehensive search for studies applying these methods to this compound yielded no specific results. General principles of these techniques are well-established. For instance, affinity-based protein profiling (AfBP) utilizes bifunctional chemical probes with a reactive group to capture target proteins and a reporter tag for enrichment and identification. Another approach involves competition binding assays where the free compound is used to elute specific binders from an affinity matrix. These strategies have been successfully applied to other small molecules to identify their protein targets and off-targets, providing crucial insights into their mechanisms of action. However, the application of these sophisticated methods to this compound has not been reported in the scientific literature.
Structural Biology Insights from Co-crystallization or Cryo-Electron Microscopy (Cryo-EM) Studies of Ligand-Target Complexes
Structural biology techniques such as X-ray co-crystallization and cryo-electron microscopy (cryo-EM) provide atomic-level details of how a ligand binds to its target protein. This information is invaluable for understanding the basis of molecular recognition and for structure-based drug design.
The investigation for co-crystallization or cryo-EM studies involving this compound in complex with a protein target found no available data. While the crystal structure of a related compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, has been determined, revealing two distinct polymorphic forms, this does not provide information on its interaction with a biological target. The study of its polymorphism offers insights into the solid-state properties of N-arylbenzamides but does not extend to its biological interactions.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Iodophenyl 3 Methoxybenzamide Analogues
Design Principles for N-(3-iodophenyl)-3-methoxybenzamide Analogues
The design of analogues of this compound is guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic profiles. These strategies often involve subtle to significant structural changes to probe the molecular interactions with its biological target.
Potential bioisosteric replacements for the iodine atom include other halogens, such as bromine and chlorine, or non-classical isosteres like the ethynyl (B1212043) group or a trifluoromethyl group. nih.gov For instance, replacing iodine with an ethynyl group has been explored in other contexts, as the ethynyl C-H can mimic the halogen bond donor capacity of iodine. nih.gov However, such a replacement can lead to changes in binding affinity, as seen in a study on p53-Y220C mutants where an iodine to ethynyl swap resulted in a 13-fold loss of affinity. nih.gov
The choice of a bioisostere for the iodine atom would depend on the specific goals of the optimization program, such as improving metabolic stability, modulating lipophilicity, or exploring different binding interactions. youtube.com
Scaffold hopping is a powerful strategy in drug discovery to identify novel core structures with similar biological activity but different chemical properties. nih.govdigitellinc.com Starting from the this compound scaffold, one could envision replacing the central benzamide (B126) core with other heterocyclic systems that maintain the spatial arrangement of the key pharmacophoric features. For example, a shape-based scaffold hopping approach could identify pyrazole (B372694) or other five-membered heterocycles as potential replacements for the benzamide core, potentially leading to compounds with improved physicochemical properties. nih.gov
Fragment-based drug design (FBDD) offers another avenue for discovering novel analogues. nih.gov This approach involves identifying low-molecular-weight fragments that bind to the biological target and then growing or linking these fragments to create more potent molecules. nih.govnih.gov The 3-iodophenyl and 3-methoxybenzoyl moieties of the parent compound could be considered as starting fragments. Screening of fragment libraries could identify alternative partners for each of these fragments, leading to novel chemical series with potentially improved drug-like properties.
Positional and Substituent Effects on Biological Activity
The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on both the iodophenyl and methoxybenzamide moieties.
Furthermore, the introduction of other substituents on the iodophenyl ring can modulate activity. In a study on related salicylanilides, it was observed that the introduction of electron-withdrawing groups on the anilide (the equivalent of the iodophenyl) part of the molecule could increase biological activity. mdpi.comresearchgate.net The bulkiness of the substituents is also a critical factor, with larger groups potentially leading to steric clashes with the binding site. mdpi.com
The following table, based on SAR studies of related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, illustrates how different substituents on a phenyl ring can affect inhibitory activity. mdpi.com
| Substituent at R1 | Substituent at R2 | Relative FOXM1 Expression (%) |
| H | H | 100 |
| CN | F | 45 |
| CN | Cl | 48 |
| CN | Br | 42 |
| CN | I | 40 |
| NO2 | F | 95 |
| CF3 | F | 98 |
| CH3 | F | 105 |
This table is illustrative and based on data from a related chemical series. The activity is against the FOXM1 transcription factor.
The data suggests that a cyano (-CN) group, an electron-withdrawing substituent, in combination with a halogen, leads to a significant decrease in protein expression, indicating inhibitory activity. In contrast, other electron-withdrawing groups like -NO2 and -CF3, or an electron-donating group like -CH3, were much less effective. mdpi.com This highlights the specific electronic and steric requirements for activity.
The methoxybenzamide core is also a critical determinant of biological activity. The position of the methoxy (B1213986) group can influence the molecule's conformation and electronic properties. mdpi.com Shifting the methoxy group from the 3-position to the 2- or 4-position would likely alter the binding mode and potency.
Replacing the methoxy group with other substituents, such as a hydroxyl group or a larger alkoxy group, would also be expected to impact activity. For example, a hydroxyl group could introduce a new hydrogen bonding opportunity, while a larger alkoxy group would increase lipophilicity. mdpi.com In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, modifications around the benzamide functionality were explored to optimize activity. nih.gov
The following table, based on SAR from a series of 2-phenoxybenzamides, shows the effect of substituents on the benzoyl moiety on antiplasmodial activity. researchgate.net
| Substituent on Benzoyl Ring | PfNF54 IC50 (µM) |
| 3-(trifluoromethyl) | 0.2690 |
| 3-chloro | >10 |
| 3-fluoro | >10 |
This table is illustrative and based on data from a related chemical series. The activity is against Plasmodium falciparum.
This data indicates a strong preference for a trifluoromethyl group at the 3-position of the benzoyl ring for potent antiplasmodial activity in this particular series. researchgate.net
In the case of this compound, the "linker" is the amide bond itself. While not a flexible chain, modifications to the amide bond can have a profound effect on the molecule's properties. For instance, replacing the amide with a bioisostere such as a triazole or an ester could alter the compound's metabolic stability, permeability, and hydrogen bonding capacity. acs.orgtaylorandfrancis.com
Computational studies on amide bond formation have shown that the reactivity and stability of the amide are influenced by the electronic and steric properties of the flanking groups. rsc.org In some drug discovery programs, reducing the amide linker to a secondary or tertiary amine has been shown to drastically decrease affinity for the target. nih.gov Conversely, replacing the amide with other functionalities like oxazoles has been successful in retaining the desired pharmacological profile. nih.gov Therefore, any modification to the amide linker in this compound would need to be carefully considered to maintain the necessary structural and electronic features for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation
QSAR represents a computational and statistical approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This methodology is crucial for predicting the activity of novel analogues, thereby guiding synthetic efforts toward more potent compounds. The development of a robust QSAR model involves careful descriptor selection, model generation, and rigorous validation. nih.govsemanticscholar.org
Descriptor Selection and Calculation (e.g., Electronic, Steric, Topological)
The initial and most critical step in QSAR modeling is the selection and calculation of molecular descriptors that can numerically represent the structural variations within a series of analogues. youtube.com For analogues of this compound, these descriptors fall into several key categories:
Electronic Descriptors: These quantify the electronic aspects of the molecule, which are fundamental for molecular interactions, such as hydrogen bonding and pi-pi stacking. Examples include atomic charges, dipole moment, and molecular orbital energies (e.g., HOMO and LUMO). For instance, the electron-withdrawing or donating nature of substituents on the phenyl rings can significantly influence target binding affinity.
Steric Descriptors: These relate to the size and shape of the molecule, which govern its fit within a biological target's binding site. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter, Es) are used. The size and position of substituents, such as the iodine atom and the methoxy group, are critical steric factors.
Hydrophobic Descriptors: These describe the lipophilicity of the molecule, a key factor in membrane permeability and binding to hydrophobic pockets in the target protein. The most common descriptor is the logarithm of the partition coefficient (LogP).
The table below illustrates hypothetical descriptor values for a set of this compound analogues, which would be used to build a QSAR model.
| Analogue | Biological Activity (pIC50) | LogP (Hydrophobicity) | Molecular Weight (Steric) | Dipole Moment (Electronic) |
| This compound | 6.5 | 4.2 | 353.16 | 2.8 D |
| Analogue A (4-fluoro substitution) | 6.8 | 4.0 | 371.15 | 3.1 D |
| Analogue B (2-methoxy substitution) | 6.2 | 4.1 | 353.16 | 2.5 D |
| Analogue C (H instead of Iodo) | 5.9 | 3.5 | 227.26 | 2.6 D |
Statistical Model Development and Predictive Validation
Once descriptors are calculated, a statistical model is developed to correlate them with the observed biological activity. researchgate.net Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. researchgate.net An MLR model, for example, would take the form:
pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...
Rigorous validation is essential to ensure the model is statistically sound and has predictive power for new, untested compounds. nih.govsemanticscholar.org Key validation steps include:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal robustness and stability. nih.gov
External Validation: The dataset is typically split into a training set for model building and a test set for evaluating its predictive performance on external data. mdpi.comnih.gov The model's predictive ability is often measured by the predictive r² (r²_pred).
Applicability Domain: This defines the chemical space in which the model can make reliable predictions, ensuring that it is not used to extrapolate for compounds that are too different from the training set. nih.govsemanticscholar.org
Ligand Efficiency and Lipophilic Efficiency Metrics in Analogue Optimization
In modern drug discovery, optimizing for potency alone is insufficient. Efficiency metrics have become indispensable tools for balancing potency with other crucial properties like molecular size and lipophilicity. dundee.ac.uk
Ligand Efficiency (LE): This metric normalizes binding affinity, often expressed as the free energy of binding (ΔG), by the size of the molecule (typically the number of non-hydrogen atoms, HA). It helps identify compounds that achieve high affinity with a minimal number of atoms, which is a desirable trait in lead optimization. core.ac.uk LE = -ΔG / HA
Lipophilic Efficiency (LipE or LLE): This metric relates potency (pIC50) to lipophilicity (LogP or LogD). wikipedia.orggardp.org It is a valuable tool for developing potent compounds while controlling the increase in lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. wikipedia.org A higher LipE value is generally preferred, with values greater than 5 often considered indicative of a high-quality lead compound. wikipedia.orgresearchgate.net LipE = pIC50 - LogP
The following table demonstrates how these metrics would be applied to guide the optimization of this compound analogues.
| Analogue | pIC50 | LogP | Heavy Atoms (HA) | Lipophilic Efficiency (LipE) |
| This compound | 6.5 | 4.2 | 22 | 2.3 |
| Analogue A (4-fluoro substitution) | 6.8 | 4.0 | 23 | 2.8 |
| Analogue B (2-methoxy substitution) | 6.2 | 4.1 | 22 | 2.1 |
| Analogue C (H instead of Iodo) | 5.9 | 3.5 | 17 | 2.4 |
Analysis of such a table would reveal that while Analogue A has the highest potency and LipE, Analogue C, despite its lower potency, shows a better balance of properties as indicated by its comparable LipE, achieved with a smaller and less lipophilic structure.
Conformational Restriction and Flexibility Effects on Target Binding
The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a biological target. nih.gov this compound possesses significant conformational flexibility, primarily around the central amide bond and the single bonds connecting the phenyl rings to the amide group.
The molecule can exist in different conformations due to rotation around these bonds. The relative orientation of the two aromatic rings and the geometry (cis/trans) of the amide bond can dramatically impact binding. nih.gov While flexibility allows a ligand to adapt its shape to fit a binding site, there is an entropic penalty associated with "freezing" a flexible molecule into a single bioactive conformation upon binding. researchgate.net
A key strategy in medicinal chemistry is conformational restriction , where the flexibility of a molecule is reduced by introducing cyclic structures or rigid linkers. researchgate.netnih.gov For this compound analogues, this could involve:
Introducing a bridging unit between the two phenyl rings to lock their relative orientation.
Incorporating substituents that sterically hinder rotation around key bonds.
The goal of this strategy is to pre-organize the ligand in its bioactive conformation, which can lead to several benefits:
Enhanced Selectivity: A rigid analogue may fit the intended target perfectly but bind poorly to off-targets that would have accommodated a more flexible ligand.
However, this approach carries the risk that the rigidified conformation may not be the optimal one for binding, potentially leading to a loss of activity. Therefore, conformational analysis, using both computational methods (like molecular mechanics and quantum mechanics) and experimental techniques (like NMR), is essential to understand the preferred conformations of flexible ligands and to guide the rational design of conformationally restricted analogues. nih.gov
Preclinical Data for this compound Not Publicly Available
Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical biological evaluation data was found for the chemical compound this compound. The requested detailed analysis of its effects on cellular proliferation, apoptosis, cell signaling pathways, and in vivo pharmacological studies in animal models could not be completed due to the absence of published research on this particular molecule.
Searches for "this compound" in conjunction with key terms such as "cell-based assays," "in vivo studies," "mechanism of action," and "preclinical evaluation" did not yield any specific results for this compound. The scientific record does not appear to contain studies detailing its functional activity or pathway modulation in cellular or non-human in vivo models.
While research exists for structurally related benzamide derivatives, the unique biological properties of a chemical compound are determined by its precise structure. Therefore, extrapolating data from analogous compounds would be scientifically unsound and would not provide an accurate assessment of this compound.
Consequently, the generation of an article with the specified detailed outline, including data tables on cellular proliferation, apoptosis, and in vivo models, is not possible at this time. The information required to populate the sections on "Cell-Based Assays for Functional Activity and Pathway Modulation (In Vitro)" and "In Vivo Pharmacological Studies in Relevant Animal Models (Non-Human, Non-Clinical)" for this compound is not present in the public domain.
Pre Clinical Biological Evaluation and Mechanistic Insights in Cellular and in Vivo Models Non Human
In Vivo Pharmacological Studies in Relevant Animal Models (Non-Human, Non-Clinical).
Biomarker Identification and Validation for Target Engagement
There are no published studies identifying or validating biomarkers to measure the target engagement of N-(3-iodophenyl)-3-methoxybenzamide in non-human preclinical models. Such studies are crucial for demonstrating that a compound is interacting with its intended molecular target in a biological system.
Proof-of-Concept Studies on Biological Modulation (e.g., Receptor Occupancy via PET Imaging)
No proof-of-concept studies, including receptor occupancy assessments using techniques like Positron Emission Tomography (PET) imaging, have been reported for this compound. These types of studies are essential to confirm that the compound can modulate its biological target in a living organism.
Mechanistic Studies on Cellular Uptake and Intracellular Localization
Detailed mechanistic studies characterizing the cellular uptake and intracellular localization of this compound are not available in the scientific literature. Understanding how a compound enters cells and where it accumulates is fundamental to elucidating its mechanism of action.
Target Occupancy and Engagement Studies in Pre-clinical Systems
Similarly, there is a lack of published data on target occupancy and engagement studies for this compound in preclinical systems. These investigations are necessary to establish a relationship between the concentration of the compound and the extent of its interaction with its target.
Advanced Mechanistic Elucidation of N 3 Iodophenyl 3 Methoxybenzamide Action
Global Proteomics Approaches to Uncover Downstream Protein Changes
Currently, there is no published research that has employed global proteomics to identify and quantify changes in protein expression in response to treatment with N-(3-iodophenyl)-3-methoxybenzamide. Such studies are crucial for understanding the compound's functional impact on a cellular level, including its potential targets and the broader cellular machinery it may influence. Without this data, a comprehensive picture of the downstream proteomic consequences of exposure to this compound cannot be constructed.
Metabolomics Analysis for Compound-Induced Metabolic Shifts
Similarly, the scientific literature lacks any studies utilizing metabolomics to analyze the metabolic shifts induced by this compound. This type of analysis would be instrumental in identifying alterations in metabolic pathways, such as energy production, lipid metabolism, or amino acid synthesis, that could be affected by the compound. The absence of this information precludes any detailed discussion of its metabolic impact.
Gene Expression Profiling (Transcriptomics) in Response to Compound Exposure
There are no available transcriptomics or gene expression profiling studies for this compound. This means that the effects of the compound on gene transcription, including which genes are up- or down-regulated upon exposure, remain unknown. This information is vital for pinpointing the genetic and signaling pathways that are modulated by the compound.
Pathway Mapping and Network Analysis of Compound-Induced Changes
Given the lack of data from proteomics, metabolomics, and transcriptomics, no pathway mapping or network analysis has been performed for this compound. These analyses are dependent on the initial identification of changes in proteins, metabolites, or genes to then computationally model the biological pathways and networks that are significantly perturbed by the compound.
Identification of Potential Off-Targets and Polypharmacology Effects (Relevant to Mechanism, Not Safety)
While the concept of polypharmacology, where a compound interacts with multiple targets, is a critical aspect of drug discovery and mechanism elucidation, there is no published research identifying the specific off-targets of this compound. Understanding these unintended interactions is key to fully comprehending its biological activity.
Future Research Directions and Translational Perspectives for N 3 Iodophenyl 3 Methoxybenzamide
Crafting Superior Molecules: The Quest for Enhanced Analogue Specificity, Potency, and Pharmacokinetics
The development of novel analogues of N-(3-iodophenyl)-3-methoxybenzamide with improved properties is a primary focus for future research. By systematically modifying the core scaffold, researchers can fine-tune its specificity for biological targets, increase its potency, and optimize its pharmacokinetic profile for better in vivo performance.
Recent studies on related benzamide (B126) derivatives have demonstrated the potential of this approach. For instance, the synthesis and evaluation of aminobenzyloxyarylamide analogues as selective κ opioid receptor (KOR) antagonists have shown that modifications to the benzoyl amide moiety can significantly impact binding affinity and selectivity. One such analogue, compound 1c , exhibited a Ki of 179.9 nM for KOR, with increased selectivity over other opioid receptors compared to the parent compound. nih.gov
Furthermore, research into benzamide derivatives as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), highlights the structure-activity relationships that can be exploited. Novel benzamide derivatives have shown potent inhibitory activity, with IC50 values as low as 1.57 µM for AChE and 0.039 nM for BuChE for different compounds. nih.gov These findings underscore the potential to develop highly potent and selective enzyme inhibitors based on the this compound scaffold.
Table 1: Biological Activity of Selected Benzamide Analogues
| Compound/Analogue Type | Target | Activity (IC50/Ki) | Reference |
| Aminobenzyloxyarylamide (1c ) | κ opioid receptor (KOR) | Ki = 179.9 nM | nih.gov |
| Novel Benzamide Derivative (I ) | Acetylcholinesterase (AChE) | IC50 = 1.57 µM | nih.gov |
| Novel Benzamide Derivative (I ) | Butyrylcholinesterase (BuChE) | IC50 = 2.85 µM | nih.gov |
| N-benzyl benzamide (IV ) | Butyrylcholinesterase (BuChE) | IC50 = 0.039 nM | nih.gov |
Expanding the Horizon: Uncovering New Biological Roles and Therapeutic Applications
A crucial avenue of future research lies in exploring new biological targets and disease areas for scaffolds related to this compound. The versatility of the benzamide structure makes it a promising candidate for modulating a wide array of biological processes.
For example, benzamide derivatives have been identified as potent and selective ligands for the dopamine (B1211576) D4 receptor, with compounds like N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide displaying IC50 values as low as 0.057 nM. nih.gov This opens up possibilities for developing therapeutics for neurological and psychiatric disorders.
In the realm of infectious diseases, certain benzamide derivatives have been shown to modulate the assembly of the hepatitis B virus (HBV) capsid, a critical process for viral replication. nih.gov This suggests a potential antiviral application for this compound analogues. Moreover, N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid have demonstrated antibacterial and antimycobacterial activity, with some compounds showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.gov
The development of Proteolysis Targeting Chimeras (PROTACs) represents another exciting frontier. Benzamide-type binders for the Cereblon (CRBN) E3 ligase have been discovered, paving the way for the design of novel PROTACs that can induce the degradation of specific target proteins. nih.gov
A Systems-Level View: Integrating Multi-Omics Data to Understand Compound Action
To gain a comprehensive understanding of the biological effects of this compound and its analogues, future research should integrate multi-omics data. This systems-level approach can reveal the global impact of the compound on the proteome, transcriptome, and metabolome of cells and organisms.
Computational studies on benzamide derivatives as glucokinase activators for the treatment of diabetes have already demonstrated the power of in silico approaches. nih.gov By combining techniques like 3D-QSAR and docking simulations, researchers can predict the activity of new analogues and guide their synthesis.
Integrating experimental multi-omics data with these computational models will provide a more complete picture of the compound's mechanism of action, identify potential off-target effects, and uncover novel biomarkers for its activity. This holistic view is essential for translating basic research findings into clinical applications.
Innovative Tools and Techniques: Advancing Research through Methodological Advancements
The development and application of novel methodologies will be instrumental in advancing research on this compound. Techniques such as in situ click chemistry and advanced imaging can provide unprecedented insights into the compound's behavior in complex biological systems.
In situ click chemistry allows for the target-guided synthesis of high-affinity binders directly in a biological sample. rsc.orgresearchgate.net This approach could be used to identify the specific cellular targets of this compound by using the target itself as a template to catalyze the formation of a potent inhibitor from smaller, reactive fragments.
Furthermore, the development of fluorescent probes based on the N-phenylbenzamide scaffold can enable real-time visualization of the compound's distribution and target engagement within living cells and organisms. nih.govnih.gov By attaching a fluorophore to the benzamide core, researchers can track its localization and interaction with cellular components, providing valuable information about its mechanism of action. The design of pH-activatable fluorescent probes, for instance, allows for the specific imaging of acidic organelles like lysosomes. nih.gov
The Power of Collaboration: Fostering Interdisciplinary Approaches in Chemical Biology
The multifaceted nature of research on this compound necessitates a collaborative and interdisciplinary approach. Success in this area will require the combined expertise of synthetic chemists, biochemists, cell biologists, computational biologists, and pharmacologists.
Collaborative efforts can accelerate the design and synthesis of novel analogues, facilitate the screening of these compounds against a wide range of biological targets, and enable the comprehensive evaluation of their efficacy and mechanism of action using cutting-edge technologies. By fostering open communication and data sharing among research groups with diverse expertise, the scientific community can unlock the full potential of the this compound scaffold for both fundamental research and the development of new medicines.
Q & A
Q. What are the recommended synthetic routes for N-(3-iodophenyl)-3-methoxybenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 3-iodoaniline with 3-methoxybenzoyl chloride under basic conditions. Key steps include:
- Acylation : Reacting 3-iodoaniline with 3-methoxybenzoyl chloride in the presence of triethylamine to neutralize HCl byproducts.
- Purification : Recrystallization from ethanol or chromatography to isolate the product. Optimization strategies:
- Use anhydrous solvents to minimize hydrolysis of the acyl chloride.
- Control reaction temperature (0–25°C) to prevent iodine dissociation, which can lead to byproducts .
- For scalability, continuous flow reactors improve yield (up to 85%) and purity .
Q. How can spectroscopic methods (NMR, MS) be employed to characterize This compound?
- ¹H-NMR : Peaks at δ 8.2–7.3 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 10.2 ppm (amide NH) confirm connectivity. Coupling patterns distinguish ortho/meta iodine substitution .
- 13C-NMR : Carbonyl (C=O) at ~165 ppm and iodine-substituted carbons (C-I) at ~95 ppm validate the structure.
- Mass Spectrometry (HR-MS) : Molecular ion [M+H]⁺ at m/z 368.01 (calculated for C₁₄H₁₂INO₂) .
Advanced Research Questions
Q. How can radiolabeled analogs of This compound be designed for positron emission tomography (PET) imaging?
- Carbon-11 Labeling : Replace the methoxy group with [¹¹C]methoxy via nucleophilic substitution using [¹¹C]methyl iodide.
- Quality Control : Validate radiochemical purity (>95%) via HPLC and assess stability in physiological buffers to ensure tracer integrity .
- In Vivo Evaluation : Monitor brain penetration in non-human primates, focusing on regions with high receptor density (e.g., dopamine D4 receptors) .
Q. What strategies resolve discrepancies in reported biological activity data (e.g., receptor binding vs. cellular assays)?
- Receptor Binding Assays : Use competitive binding studies (e.g., with [³H]spiperone for dopamine receptors) to quantify affinity (Ki < 100 nM).
- Functional Assays : Measure cAMP inhibition or β-arrestin recruitment to confirm agonism/antagonism.
- Data Normalization : Account for lipophilicity (logP ~2.5) and membrane permeability, which may vary between assay conditions .
Q. How can solubility and metabolic stability be enhanced without compromising target affinity?
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or pyridinyl) at non-critical positions.
- Prodrug Strategies : Mask the amide with ester groups to improve bioavailability.
- In Silico Modeling : Use molecular dynamics to predict metabolic hotspots (e.g., CYP3A4-mediated oxidation) and guide synthetic modifications .
Data Contradiction Analysis
Q. Why do studies report varying thermal stability for This compound?
- Crystallographic Variability : Polymorphic forms (e.g., monoclinic vs. orthorhombic) influence melting points (reported 145–155°C).
- Impurity Effects : Residual solvents (e.g., DMF) lower observed melting points.
- Mitigation : Standardize purification protocols and confirm crystallinity via X-ray diffraction .
Q. How to address conflicting results in cytotoxicity assays across cell lines?
- Cell-Specific Factors : Assess expression levels of target receptors (e.g., sigma-1) using qPCR.
- Microenvironment Adjustments : Test under hypoxic vs. normoxic conditions, as iodine’s redox activity may alter efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
